

Crystal Structure of 1-Butyl-1H-indole: A Technical Guide to Its Determination

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Compound of Interest

Compound Name: **1-Butyl-1H-indole**

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the crystal structure analysis of **1-Butyl-1H-indole**. A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals a notable absence of a publicly available, experimentally determined crystal structure for this specific compound. While the synthesis and general properties of N-butylated indoles are documented, a definitive crystallographic analysis providing precise atomic coordinates, unit cell dimensions, and intermolecular interaction data for **1-Butyl-1H-indole** has not been published.

This guide, therefore, provides a comprehensive framework for researchers seeking to determine the crystal structure of **1-Butyl-1H-indole**. It outlines detailed experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction analysis, based on established methodologies for similar indole derivatives. Additionally, for comparative purposes, crystallographic data for the related compound, 1-Butyl-3-(1-naphthoyl)-1H-indole, is presented.

Data Presentation: Crystallographic Data of a Related Structure

While the crystal structure of **1-Butyl-1H-indole** is not available, the data for 1-Butyl-3-(1-naphthoyl)-1H-indole offers insights into the potential crystallographic parameters of N-butylated indole systems.

Parameter	1-Butyl-3-(1-naphthoyl)-1H-indole [1] [2]
Chemical Formula	C ₂₃ H ₂₁ NO
Formula Weight	327.41
Crystal System	Orthorhombic
Space Group	Pbca
a (Å)	11.799(2)
b (Å)	11.529(2)
c (Å)	26.220(5)
α (°)	90
β (°)	90
γ (°)	90
Volume (Å ³)	3566.7(12)
Z	8
Temperature (K)	293
Radiation	Mo Kα ($\lambda = 0.71073 \text{ \AA}$)

Experimental Protocols

To determine the crystal structure of **1-Butyl-1H-indole**, a systematic experimental approach is required, encompassing synthesis, purification, crystallization, and X-ray diffraction analysis.

Synthesis of 1-Butyl-1H-indole

A common and effective method for the N-alkylation of indole is the reaction of indole with an alkyl halide in the presence of a base.

Materials:

- Indole

- 1-Bromobutane
- Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
- Anhydrous N,N-dimethylformamide (DMF) or acetone
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

- Deprotonation of Indole: To a solution of indole in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation of the indole nitrogen.
- N-Butylation: Cool the reaction mixture back to 0 °C and add 1-bromobutane (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.
- Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- Purification: The crude product should be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **1-Butyl-1H-indole**.

Crystallization of 1-Butyl-1H-indole

The growth of high-quality single crystals is a critical step for successful X-ray diffraction analysis. Several methods can be employed, and optimization of conditions may be necessary.

General Considerations:

- Purity: The starting material must be of high purity.
- Solvent Selection: A range of solvents and solvent mixtures should be screened to find conditions where the compound has moderate solubility.
- Slow Process: Crystallization should proceed slowly to allow for the formation of well-ordered crystals.^[3]

Common Crystallization Techniques:

- Slow Evaporation: Dissolve the purified **1-Butyl-1H-indole** in a suitable solvent (e.g., ethanol, hexane, or ethyl acetate) in a loosely covered vial. Allow the solvent to evaporate slowly over several days at a constant temperature.
- Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.
- Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further cool it in a refrigerator or freezer.

Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, their structure can be determined using a single-crystal X-ray diffractometer.

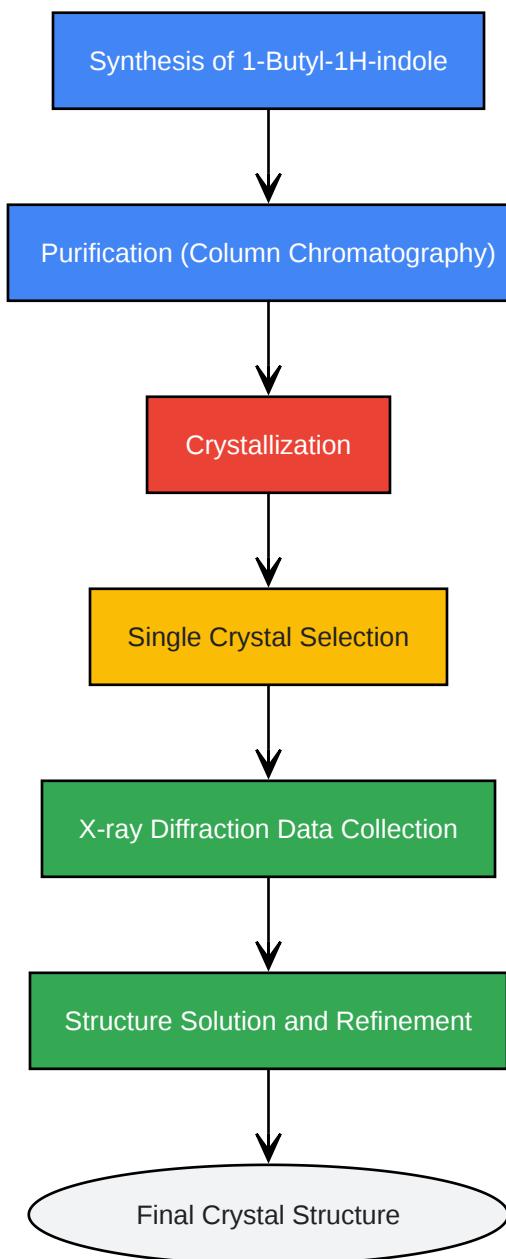
Procedure:

- Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.^[4]
- Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The crystal is cooled, often to 100 K, to minimize thermal vibrations. Diffraction data are collected by rotating the crystal and recording the diffraction pattern on a detector.^[5]

- **Structure Solution and Refinement:** The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using computational methods (e.g., direct methods or Patterson methods). The initial structural model is then refined using a least-squares method to achieve the best possible fit between the observed and calculated diffraction data. This process yields the final atomic coordinates, bond lengths, bond angles, and other structural parameters.[6]

Mandatory Visualization

The following diagram illustrates the general workflow for the crystal structure analysis of **1-Butyl-1H-indole**.



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General workflow for the crystal structure analysis of **1-Butyl-1H-indole**.

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